molecular formula C14H22BNO2Si B060860 (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid CAS No. 159590-02-0

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid

Cat. No.: B060860
CAS No.: 159590-02-0
M. Wt: 275.23 g/mol
InChI Key: GSNHHLNDEKIFIZ-UHFFFAOYSA-N
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Description

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid: is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to an indole ring, which is further modified with a tert-butyldimethylsilyl (TBDMS) protecting group. The presence of the TBDMS group enhances the stability and reactivity of the compound, making it useful in various chemical transformations.

Chemical Reactions Analysis

Types of Reactions: (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex molecules and natural products .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, including kinase inhibitors and other bioactive molecules. Its ability to form stable boronic esters makes it useful in drug design and delivery .

Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and protection-deprotection strategies. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

  • (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid
  • (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid

Comparison: While these compounds share similar structural features, the position of the boronic acid group on the indole ring can significantly influence their reactivity and applications. For example, (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid may exhibit different electronic properties and steric effects compared to (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid, leading to variations in their suitability for specific reactions and applications .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure, featuring a boronic acid group and a TBDMS-protected indole, provides stability and reactivity, making it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHHLNDEKIFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451014
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159590-02-0
Record name Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159590-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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